molecular formula C15H18N2O3 B2516167 (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide CAS No. 1421587-31-6

(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide

カタログ番号: B2516167
CAS番号: 1421587-31-6
分子量: 274.32
InChIキー: HMFURXOYQKIMJM-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is a synthetic acrylamide functionalized compound intended for research and development purposes. This molecule features a furan ring and a morpholine group linked by a conjugated acrylamide spacer, a structural motif present in several biologically active compounds. Acrylamide derivatives have garnered significant interest in medicinal chemistry, as the incorporation of an acrylamide functional group can be a strategic approach to improve the drug-like properties of potential candidates, such as solubility and membrane permeability . Specifically, compounds based on the 3-furan-2-yl-acrylamide structure have been identified as highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on these analogs has demonstrated promising pro-cognitive and anxiolytic activities in preclinical models, mediated through the α7 nAChR pathway . The morpholine moiety present in this compound is a common pharmacophore known to enhance aqueous solubility and influence pharmacokinetic profiles. Given its structural features, (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is a valuable chemical tool for researchers in neuroscience and drug discovery, particularly for those investigating the therapeutic potential of nicotinic acetylcholine receptors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-15(6-5-14-4-3-11-20-14)16-7-1-2-8-17-9-12-19-13-10-17/h3-6,11H,7-10,12-13H2,(H,16,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFURXOYQKIMJM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC#CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide typically involves multi-step organic reactions. The key steps include:

  • Formation of the Furan Ring : The furan moiety is synthesized through cyclization reactions involving suitable precursors.
  • Acrylamide Formation : The acrylamide group is introduced via reaction with appropriate amines under controlled conditions.
  • Morpholine Attachment : Morpholine is added to the butynyl derivative to yield the final compound.

These steps may vary depending on the specific reaction conditions and reagents used.

Pharmacological Properties

Research indicates that compounds structurally related to (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide exhibit significant pharmacological activities, particularly in modulating nicotinic acetylcholine receptors (nAChRs). For example, 3-furan-2-yl-N-p-tolyl-acrylamide has been identified as a selective positive allosteric modulator of α7 nAChRs, demonstrating anxiolytic-like effects in animal models .

The proposed mechanism of action involves the modulation of α7 nAChRs, which are implicated in various neurobiological processes including anxiety and depression. Studies suggest that positive allosteric modulation enhances receptor activity, leading to improved neurotransmission and reduction in anxiety-like behaviors .

Case Studies and Research Findings

Case Study 1: Anxiolytic Activity

In a study evaluating the anxiolytic effects of related compounds, it was found that 3-furan-2-yl-N-p-tolyl-acrylamide significantly reduced anxiety-like behavior in mice at doses as low as 0.5 mg/kg. The anxiolytic effect was confirmed through behavioral tests such as the elevated plus maze and novelty suppressed feeding tests .

Case Study 2: Comparative Analysis

A comparative analysis was conducted on various derivatives of furan-based acrylamides. The results indicated that while some derivatives exhibited weak activity, others like 3-furan-2-yl-N-p-tolyl-acrylamide showed promising results, particularly in reversing nicotine-induced anxiogenic effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeDose (mg/kg)Observed Effect
3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolytic0.5Reduced anxiety-like behavior
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamidePotential anxiolyticTBDTBD
PNU-120596α7 nAChR antagonist0.1Inhibited anxiolytic effects
NicotineAnxiogenic0.1Induced anxiety-like behavior

類似化合物との比較

Structural and Functional Comparison with Key Analogues

Core Structural Variations

(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide
  • Structure: Replaces the morpholinobutynyl group with a sulfamoylphenyl moiety.
  • Activity : Inhibits SARS-CoV helicase (IC₅₀: 2.3 µM for ATPase activity; 13.0 µM for helicase activity) .
  • Pharmacokinetics: Limited data available; sulfamoyl groups may improve solubility but risk off-target effects .
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27b)
  • Structure : Morpholine ring attached to a formyl-substituted phenyl group.
  • Physical Properties : Melting point = 231–232°C; confirmed via ¹H/¹³C NMR .
  • Application : Investigated as a Sortase A inhibitor, though activity data is unspecified .
(Z)-2-[(E)-Cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide (1531)
  • Structure: Incorporates a cinnamamide group and a morpholinoethyl chain.
  • Synthesis: Derived from oxazolone and morpholinoethylamine; elemental analysis: C (73.79%), H (5.08%), N (7.65%) .
Bananin Derivatives
  • Activity : Potent SARS-CoV helicase inhibition (IC₅₀ = 2.3 µM for ATPase) but higher cytotoxicity .

Structure-Activity Relationship (SAR) Insights

  • Furan vs. Thiophene : Replacing furan with thiophen-2-yl (e.g., in 27a) alters electronic properties but retains inhibitory activity in Sortase A studies .
  • Morpholine Positioning :
    • Butynyl Chain (Target Compound) : May enhance membrane permeability due to alkyne hydrophobicity.
    • Phenyl Ring (27b) : Formyl group enables further functionalization (e.g., Schiff base formation) .
  • Sulfamoyl vs. Morpholine : Sulfamoyl groups (e.g., in [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide]) improve solubility but introduce sulfonamide-related toxicity risks .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., anhydrous THF or dichloromethane), temperature (reflux or ice-cooled conditions), and catalysts (e.g., EDCI or pyridinium chlorochromate). For example, coupling reactions involving morpholinobutynyl precursors benefit from inert atmospheres and stoichiometric adjustments to minimize side products. Purification via column chromatography using gradients of ethyl acetate/petroleum ether or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide, and what characteristic signals should be observed?

  • Methodological Answer :

  • ¹H NMR : Expect signals for furan protons (δ 6.4–7.5 ppm), acrylamide vinyl protons (J ≈ 15.2 Hz, δ 6.7–7.6 ppm), and morpholine ring protons (δ 3.0–3.7 ppm).
  • ¹³C NMR : Carbonyl groups (δ ~166 ppm), furan carbons (δ 110–150 ppm), and alkyne carbons (δ 70–85 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ for C₁₆H₁₉N₂O₃: ~287.3 g/mol).
  • Melting Point : Consistency with literature values (e.g., 125–128°C for analogous acrylamides) .

Q. How can reaction intermediates be monitored during the synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is critical for tracking reaction progress. Solvent systems like ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) separate intermediates. For challenging separations, HPLC with a C18 column and acetonitrile/water gradients provides higher resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholinobutynyl group in the bioactivity of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide?

  • Methodological Answer : SAR studies should compare analogs with modified substituents (e.g., replacing morpholine with piperidine or varying alkyne chain length). Biological assays (e.g., enzyme inhibition or cytotoxicity) paired with computational docking (e.g., AutoDock Vina) identify critical interactions. For instance, the morpholinobutynyl group’s basic nitrogen may enhance target binding via hydrogen bonding, as seen in SARS-CoV helicase inhibitors .

Q. What experimental strategies resolve contradictions in reported biological activities of acrylamide derivatives across studies?

  • Methodological Answer : Reproducibility checks under standardized assay conditions (pH, temperature, cell lines) are essential. For enzyme inhibition, validate IC₅₀ values using orthogonal assays (e.g., ATPase and DNA unwinding assays for helicases). Control experiments (e.g., cytotoxicity testing at 40 µM) rule off-target effects, as demonstrated in SARS-CoV helicase studies .

Q. How can computational modeling predict the interaction of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide with biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking studies (e.g., Schrödinger Suite) model ligand-protein interactions. Focus on key residues (e.g., ATP-binding pockets in helicases) and validate predictions with mutagenesis. For example, furan π-stacking with aromatic residues and acrylamide hydrogen bonding are critical for inhibition .

Q. What methodologies determine the inhibitory effects of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide on enzymatic activities like ATP hydrolysis?

  • Methodological Answer :

  • ATPase Assay : Measure inorganic phosphate release using malachite green reagent at 620 nm.
  • DNA Unwinding Assay : Use fluorophore-quencher-labeled DNA substrates to monitor helicase activity.
  • IC₅₀ Calculation : Fit dose-response curves (log[inhibitor] vs. normalized activity) to derive values (e.g., 2.09 µM for ATP hydrolysis inhibition in SARS-CoV helicase) .

Q. How can stability studies inform the storage and handling of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation. Lyophilization or storage under argon at -20°C preserves labile acrylamides. Monitor purity via HPLC and characterize degradation products by LC-MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。